4-Acetyl-2,3-dihydrobenzofuran-7-carbonitrile
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Overview
Description
4-Acetyl-2,3-dihydrobenzofuran-7-carbonitrile is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Preparation Methods
The synthesis of 4-Acetyl-2,3-dihydrobenzofuran-7-carbonitrile typically involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the benzofuran ring. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often incorporate advanced technologies to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
4-Acetyl-2,3-dihydrobenzofuran-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Acetyl-2,3-dihydrobenzofuran-7-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s biological activity makes it a candidate for studying its effects on different biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Due to its potential biological activities, it is explored for drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism by which 4-Acetyl-2,3-dihydrobenzofuran-7-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Acetyl-2,3-dihydrobenzofuran-7-carbonitrile can be compared with other benzofuran derivatives, such as:
2,3-Dihydrobenzofuran-7-carboxamide: Known for its potential as a poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor.
2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide: Another PARP-1 inhibitor with similar biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other benzofuran derivatives .
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-acetyl-2,3-dihydro-1-benzofuran-7-carbonitrile |
InChI |
InChI=1S/C11H9NO2/c1-7(13)9-3-2-8(6-12)11-10(9)4-5-14-11/h2-3H,4-5H2,1H3 |
InChI Key |
GPHFJMXVUVANHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2CCOC2=C(C=C1)C#N |
Origin of Product |
United States |
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